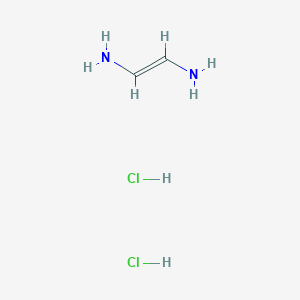

(E)-ethene-1,2-diamine,dihydrochloride

Description

Contextualization within Unsaturated Diamine Chemistry

Diamines are organic compounds containing two amino functional groups, and they are fundamental building blocks in organic and medicinal chemistry. nih.gov A specific class, vicinal diamines (or 1,2-diamines), where the amino groups are attached to adjacent carbon atoms, is a prevalent structural motif found in numerous natural products, chiral ligands, and pharmaceutical agents. nih.gov

(E)-ethene-1,2-diamine dihydrochloride (B599025) belongs to the subset of unsaturated vicinal diamines. The key feature of this subclass is the carbon-carbon double bond, which introduces conformational rigidity. Unlike saturated diamines such as ethane-1,2-diamine, which exhibit free rotation around the central carbon-carbon single bond, unsaturated diamines have a fixed spatial relationship between their two nitrogen atoms. This rigidity makes them examples of conformationally restricted diamines (CRDAs), a class of molecules highly valued in medicinal chemistry for their ability to create scaffolds that can improve binding affinity and selectivity to biological targets by reducing the entropic penalty of binding. lifechemicals.commontclair.edu The defined geometry of unsaturated diamines offers a predictable framework for constructing complex molecules with precise spatial arrangements.

Significance of the (E)-Configuration in Molecular Design and Reactivity

The stereochemistry of a molecule is crucial in determining its physical and chemical properties. In alkenes, the spatial arrangement of substituents around the double bond is described using E/Z notation. studymind.co.uk The "(E)" designation in (E)-ethene-1,2-diamine dihydrochloride comes from the German word entgegen, meaning "opposite," and signifies that the two amino groups are located on opposite sides of the carbon-carbon double bond in a trans configuration. chemguide.co.uk

This fixed trans geometry has profound implications for its role in molecular design and chemical reactivity:

Molecular Design: The rigid, linear, and planar structure of the (E)-isomer makes it an excellent scaffold for precisely controlling the distance and orientation of appended functional groups. In drug design and supramolecular chemistry, such rigid linkers are essential for building molecules where specific spatial relationships are required for function. lifechemicals.com This contrasts sharply with its saturated counterpart, ethane-1,2-diamine, which is highly flexible.

Reactivity and Coordination Chemistry: The fixed trans arrangement of the nitrogen lone pairs dictates its behavior as a bidentate ligand. While the flexible ethane-1,2-diamine readily forms a stable five-membered chelate ring with a single metal ion, the rigid structure of (E)-ethene-1,2-diamine makes such chelation sterically impossible. Instead, it is better suited to act as a bridging ligand, connecting two different metal centers, or to be incorporated into the synthesis of macrocycles. This distinct coordinating behavior allows for the construction of unique coordination polymers and metal-organic frameworks that cannot be accessed with flexible diamines.

| Feature | (E)-Ethene-1,2-diamine | Ethane-1,2-diamine |

| Central C-C Bond | Double Bond (C=C) | Single Bond (C-C) |

| Molecular Geometry | Planar, Rigid | Non-planar, Flexible |

| Bond Rotation | Restricted | Free Rotation |

| Amine Group Orientation | Fixed trans configuration | Interconverting gauche and trans conformers |

| Typical Coordination Mode | Bridging ligand, Macrocycle component | Chelating ligand (forms 5-membered rings) wikipedia.org |

Historical Development of Related Diamine Scaffolds in Synthetic Chemistry

The field of diamine chemistry has evolved significantly from the study of simple, flexible molecules to the design of complex, rigid scaffolds. The historical foundation was laid by simple aliphatic diamines, most notably ethane-1,2-diamine (commonly known as ethylenediamine). wikipedia.org First prepared in the 19th century and produced industrially on a massive scale by the mid-20th century, ethylenediamine (B42938) became a cornerstone of coordination chemistry, famously used in Alfred Werner's pioneering work on octahedral complexes, and a vital monomer for producing polymers and the widely used chelating agent EDTA. wikipedia.orgrsc.orgwho.int

As synthetic chemistry advanced, the focus expanded to developing methods for the stereoselective synthesis of more complex vicinal diamines, recognizing their importance in biologically active molecules. organic-chemistry.orgacs.orgrsc.org This led to a wealth of strategies for creating diamines with specific stereochemical arrangements.

More recently, a major thrust in medicinal and organic chemistry has been the development and synthesis of conformationally restricted diamines (CRDAs). lifechemicals.comresearchgate.net Researchers recognized that by restricting the flexibility of a diamine scaffold, they could design ligands with enhanced potency and selectivity for biological targets like enzymes and receptors. montclair.edu This modern pursuit of geometrically well-defined building blocks provides the context for a molecule like (E)-ethene-1,2-diamine. It represents a fundamental example of a conformationally restricted scaffold, where the double bond enforces a rigid and predictable geometry, moving beyond the flexible linkers of early diamine chemistry to provide a precise tool for modern synthetic challenges.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H8Cl2N2 |

|---|---|

Molecular Weight |

131.00 g/mol |

IUPAC Name |

(E)-ethene-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C2H6N2.2ClH/c3-1-2-4;;/h1-2H,3-4H2;2*1H/b2-1+;; |

InChI Key |

HBEFACBAKARWQI-SEPHDYHBSA-N |

Isomeric SMILES |

C(=C/N)\N.Cl.Cl |

Canonical SMILES |

C(=CN)N.Cl.Cl |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for E Ethene 1,2 Diamine Dihydrochloride and Its Derivatives

Strategies for E-Selective Formation of the Carbon-Carbon Double Bond

Achieving the desired (E)-configuration of the double bond in ethene-1,2-diamine is a critical aspect of its synthesis. Various strategies have been developed to control this geometric isomerism, primarily focusing on precursor design and catalytic methods.

Precursor Selection and Design for Stereochemical Control

The choice of starting materials and their inherent stereochemistry plays a crucial role in dictating the final geometry of the alkene. One approach involves the use of precursors where the E-geometry is pre-established. For instance, reactions that proceed through stereospecific mechanisms, such as certain elimination or coupling reactions, can be employed.

Another strategy involves the stereoselective reduction of alkynes to (E)-alkenes. While the reduction of alkynes typically yields (Z)-alkenes using catalysts like Lindlar's catalyst, specific conditions and reagents can favor the formation of the (E)-isomer.

Catalytic Approaches to Geometric Isomerism Control

Catalysis offers a powerful tool for controlling the stereochemical outcome of reactions. Various transition metal catalysts have been investigated for their ability to promote the E-selective formation of alkenes. These methods often involve the careful selection of ligands that can influence the steric and electronic environment of the catalytic center, thereby directing the reaction towards the desired isomer.

Recent advancements in catalysis have led to the development of highly selective methods for the synthesis of vicinal diamines from alkenes. nih.gov While many of these methods focus on enantioselectivity, the principles can be adapted to control diastereoselectivity, including the formation of (E)-alkenes. For example, palladium and copper-catalyzed diamination reactions have shown promise in this area. nih.gov Nickel-catalyzed reactions have also emerged as a versatile method for the synthesis of diamines through processes like 1,2-carboamination of alkenyl amines. acs.orgchemrxiv.orgresearchgate.net

Rhodium-catalyzed hydroamination of allylic amines represents another atom-economical approach to synthesizing 1,2-diamines. nih.gov The directing effect of a Lewis basic amine moiety tethered to the olefin substrate can be exploited to achieve high chemo- and regioselectivity. nih.gov While often focused on generating saturated diamines, modifications to these catalytic systems could potentially lead to the formation of unsaturated diamines with controlled geometry.

A summary of catalytic approaches for vicinal diamine synthesis is presented below:

| Catalyst System | Reaction Type | Key Features |

| Palladium/Copper | Alkene Diamination | Utilizes N-N bond activation of hydrazine (B178648) derivatives. nih.gov |

| Nickel/BOX Ligands | Hydroamidation | Provides enantioenriched vicinal diamines. rsc.org |

| Rhodium | Hydroamination | Atom-economical, directed by Lewis basic groups. nih.gov |

| Aryliodine(I) | Diamination | Enables enantioselective vicinal diamination of styrenes. organic-chemistry.org |

Reaction Pathways for Dihydrochloride (B599025) Formation

Once the (E)-ethene-1,2-diamine is synthesized, it is typically converted to its dihydrochloride salt for improved stability and handling. This involves the protonation of both amine functionalities.

Protonation Mechanisms of the Diamine Functionalities

The formation of the dihydrochloride salt occurs through the reaction of the diamine with two equivalents of hydrochloric acid. patsnap.com Each nitrogen atom of the diamine possesses a lone pair of electrons, making them basic and susceptible to protonation by an acid. The titration of a diamine with a strong acid, such as HCl, results in a titration curve with two distinct equivalence points, corresponding to the sequential protonation of the two amine groups. mnstate.edu

The protonation equilibria can be described by the following reactions:

H₂N-CH=CH-NH₂ + H⁺ ⇌ H₃N⁺-CH=CH-NH₂

H₃N⁺-CH=CH-NH₂ + H⁺ ⇌ H₃N⁺-CH=CH-NH₃⁺

The basicity of the two amine groups, and thus the ease of protonation, can be influenced by the electronic effects of the double bond and any substituents present. Protonation introduces a positive charge, which can reduce the nucleophilicity of the remaining free amine group. rsc.org

Influence of Counterions on Product Stability and Isolation

The formation of the dihydrochloride salt significantly impacts the compound's physical properties. The presence of the chloride counterions leads to the formation of a crystalline solid, which is generally more stable and easier to handle than the free base. The ionic nature of the salt also affects its solubility, often rendering it more soluble in polar solvents like water.

In the solid state, the protonated amine groups can form hydrogen bonds with the chloride anions and with each other, contributing to the stability of the crystal lattice. nih.gov The isolation of the dihydrochloride salt is often achieved by precipitation from a solution after the addition of excess hydrochloric acid, which drives the equilibrium towards the fully protonated form. google.com The stability of amine hydrochloride salts can be a significant factor, as they can sometimes be highly insoluble. gla.ac.uk

Synthesis of Functionalized Analogues and Substituted Derivatives

The synthetic methodologies for (E)-ethene-1,2-diamine can be extended to produce a variety of functionalized analogues and substituted derivatives. This allows for the tuning of the molecule's electronic and steric properties for various applications.

The synthesis of substituted 1,2-diamines can be achieved by starting with appropriately substituted precursors. For instance, using substituted alkenes or alkynes in the catalytic diamination or reduction reactions can lead to derivatives with various functional groups on the carbon backbone.

Furthermore, the amine functionalities themselves can be modified. For example, N-substituted derivatives can be prepared by using substituted amines in the synthesis or by subsequent alkylation or acylation of the primary amine groups. mdpi.com The synthesis of unsymmetrical vicinal diamines is also an area of active research, with methods being developed to selectively introduce different substituents on the two nitrogen atoms. nih.gov The development of one-pot diamination reactions of unactivated alkenes provides a rapid route to vicinal diamines. organic-chemistry.org

Below is a table summarizing some approaches to synthesizing functionalized vicinal diamines:

| Method | Starting Materials | Product Type |

| Reductive ring-opening of N-tosyl aziridines | N-tosyl aziridines, nitroarenes | 1,2-diamines organic-chemistry.org |

| Rh(III)-catalyzed aziridination and ring-opening | Alkenes, electrophilic nitrene source, amines | 1,2-vicinal diamines organic-chemistry.org |

| Nickel-catalyzed 1,2-carboamination | Alkenyl amines, aryl/alkenylboronic esters, N-O electrophiles | Differentially substituted 1,3- and 1,4-diamines acs.orgchemrxiv.orgresearchgate.net |

| Rhodium-catalyzed hydroamination | Allylic amines, various amine nucleophiles | Unsymmetrical vicinal diamines nih.gov |

Exploration of N-Substituted (E)-Ethene-1,2-diamine Derivatives

The synthesis of N-substituted derivatives of (E)-ethene-1,2-diamine is a key step toward modulating the compound's electronic and steric properties. Methodologies developed for the saturated analogue, ethane-1,2-diamine (ethylenediamine), provide a foundational basis for derivatizing the unsaturated backbone. These methods primarily include N-alkylation and N-acylation.

N-Alkylation: Direct N-alkylation of diamines can be achieved using various alkylating agents. A prominent and environmentally favorable approach is the use of alcohols as alkylating agents in the presence of a heterogeneous catalyst. Research on ethylenediamine (B42938) has demonstrated that a CuO-NiO/γ-Al₂O₃ catalyst system is effective for N-alkylation with both primary and secondary alcohols, producing water as the only significant by-product. researchgate.netresearchgate.net The reaction can be controlled to favor mono- or poly-alkylation by adjusting reaction conditions. researchgate.net For instance, mono-N-alkylation with lower-carbon alcohols can achieve high yields, whereas the formation of tetra-N-alkylated products requires more forcing conditions and yields tend to decrease with increasing steric bulk of the alcohol. researchgate.netresearchgate.net

Another established method is reductive amination, where the diamine is reacted with a ketone or aldehyde in the presence of a reducing agent. For example, reacting ethylenediamine with a methyl alkyl ketone and hydrogen over a hydrogenation catalyst can produce secondary alkyl amine derivatives in a one-step process. google.com

When applying these methods to (E)-ethene-1,2-diamine, careful consideration must be given to the reactivity of the alkene moiety. The presence of the double bond necessitates milder reaction conditions or the use of chemoselective reagents to prevent undesired side reactions such as reduction or addition across the C=C bond. Protecting group strategies for the amino groups may also be employed to achieve selective mono-substitution.

| Entry | Alcohol | Product | Temperature (°C) | Conversion (%) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methanol | N-Methylethylenediamine | 160 | 31.6 | 80.2 | 4.7 |

| 2 | Ethanol | N-Ethylethylenediamine | 160 | 31.6 | 82.3 | 5.1 |

| 3 | Propan-1-ol | N-Propylethylenediamine | 160 | 31.6 | 83.7 | 3.8 |

| 4 | Butan-1-ol | N-Butylethylenediamine | 160 | 31.6 | 85.2 | 3.5 |

| 5 | Propan-2-ol | N-Isopropylethylenediamine | 160 | 31.6 | 82.8 | 3.6 |

| 6 | Cyclohexanol | N-Cyclohexylethylenediamine | 170 | - | 76.1 | 1.8 |

N-Acylation: N-acylation is a straightforward method for introducing carbonyl functionalities, which can enhance the coordinating ability of the diamine or serve as a precursor for other functional groups. This is typically achieved by reacting the diamine with acyl chlorides or anhydrides. Studies on ethylenediamine have shown successful synthesis of N-acyl derivatives using fatty acid chlorides to produce chelating surfactants. sciforum.net This reaction proceeds via a condensation mechanism. For (E)-ethene-1,2-diamine, the nucleophilicity of the nitrogen atoms is sufficient for acylation, and the reaction is generally compatible with the alkene moiety. The resulting N,N'-diacyl-(E)-ethene-1,2-diamines are valuable ligands, particularly in the formation of salen-type complexes.

Advanced Structural Elucidation and Stereochemical Characterization

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for investigating the electronic transitions within a molecule and identifying its chromophores—the parts of the molecule that absorb light. In the case of (E)-ethene-1,2-diamine,dihydrochloride (B599025), the primary chromophore is the enamine-like structure, characterized by the nitrogen atoms attached to a carbon-carbon double bond (N-C=C-N).

The presence of the nitrogen atoms with their lone pair of electrons in conjugation with the π-system of the ethene double bond is expected to significantly influence the UV-Vis absorption spectrum. This conjugation leads to a delocalization of electrons over the N-C=C-N system. As a result, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This reduction in the energy gap typically results in a bathochromic shift, meaning the absorption maximum (λmax) is shifted to a longer wavelength compared to an unconjugated alkene. Simple alkyl amines are known to absorb in the region around 200 nm. libretexts.org Due to the extended conjugation in (E)-ethene-1,2-diamine,dihydrochloride, it is anticipated to absorb at a longer wavelength.

The expected electronic transitions for this molecule would be of the n → π* and π → π* type. The n → π* transition involves the excitation of an electron from a non-bonding orbital (the lone pair of the nitrogen) to an anti-bonding π* orbital. The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. Generally, π → π* transitions are more intense (higher molar absorptivity, ε) than n → π* transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol-1·cm-1) | Chromophore |

|---|---|---|---|

| π → π* | >200 | High | N-C=C-N |

Note: The values in this table are illustrative and based on the general spectroscopic properties of enamines and conjugated systems. masterorganicchemistry.comrsc.org The exact values for this compound would need to be determined experimentally.

Theoretical and Computational Chemistry of E Ethene 1,2 Diamine Dihydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It would be the primary method for analyzing the (E)-isomer of ethene-1,2-diamine dihydrochloride (B599025).

Geometry Optimization and Electronic Structure Analysis of the (E)-Isomer

A geometry optimization calculation would be the first step in a computational study. This process determines the most stable three-dimensional arrangement of atoms—the molecule's equilibrium geometry. For the (E)-ethene-1,2-diamine dihydrochloride cation, this would involve calculating key bond lengths (C=C, C-N, N-H), bond angles (H-N-H, H-C-C), and dihedral angles that define its shape.

Following optimization, an electronic structure analysis would yield crucial information. This includes the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental to understanding the molecule's stability and potential reactivity. While general DFT principles are well-established, specific values for these properties for the target molecule are not documented.

Conformational Analysis and Potential Energy Surface Mapping

The presence of single bonds, such as the C-N bonds, allows for rotation, leading to different spatial arrangements known as conformers. A conformational analysis would explore the potential energy surface by systematically rotating around these bonds to identify stable conformers (energy minima) and transition states between them. For the diprotonated species, electrostatic repulsion between the two -NH3+ groups would be a dominant factor, likely favoring a conformation that maximizes the distance between them. However, without specific studies, the exact energy differences and rotational barriers remain unknown.

Prediction of Spectroscopic Parameters and Molecular Properties

Quantum chemical calculations can predict various spectroscopic properties. For instance, vibrational frequency calculations could predict the Infrared (IR) spectrum, identifying characteristic peaks for the N-H, C=C, and C-N bonds. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could also be calculated to aid in experimental characterization. Other molecular properties such as the dipole moment, polarizability, and electrostatic potential could be determined, offering insights into its intermolecular interactions. No such predicted data has been published for (E)-ethene-1,2-diamine dihydrochloride.

Reactivity Modeling and Mechanistic Insights via Computational Approaches

Computational methods can be employed to model the reactivity of a molecule. This could involve calculating reaction pathways, identifying transition states, and determining activation energies for potential reactions. For (E)-ethene-1,2-diamine dihydrochloride, studies could explore its acidic properties (pKa values) or its potential to participate in addition reactions at the C=C double bond. This area remains unexplored for this compound.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Bonding and Electronic Interactions

NBO and QTAIM are advanced computational methods used to analyze chemical bonding and non-covalent interactions in detail.

NBO analysis interprets the calculated wave function in terms of localized bonds, lone pairs, and atomic orbitals. It can quantify charge transfer interactions between orbitals, providing insight into phenomena like hyperconjugation and the nature of hydrogen bonds.

QTAIM analysis examines the topology of the electron density to define atoms, bonds, and different types of interactions. orientjchem.org By analyzing properties at bond critical points, one can characterize the strength and nature of covalent and non-covalent interactions, such as hydrogen bonds between the cation and its environment.

These analyses would provide a deep understanding of the electronic structure and bonding within (E)-ethene-1,2-diamine dihydrochloride, but the necessary foundational DFT calculations have not been published.

Reactivity Profiles and Mechanistic Transformations of E Ethene 1,2 Diamine Dihydrochloride

Reactions Involving the Protonated Amine Centers

The primary amine groups in (E)-ethene-1,2-diamine dihydrochloride (B599025) are protonated, rendering them non-nucleophilic. However, upon deprotonation with a suitable base, these amine centers become potent nucleophiles, capable of engaging in a variety of reactions.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The deprotonated form of (E)-ethene-1,2-diamine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond. The reaction with a dicarbonyl compound or two equivalents of a monocarbonyl compound results in the formation of a diimine. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The reaction of aliphatic diamines, such as ethylenediamine (B42938), with carbonyl compounds like acetophenone (B1666503) has been shown to yield Schiff base ligands. ijcmas.com For instance, the condensation of 1,2-diamino propane (B168953) with 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025) is a known method for preparing tetradentate Schiff base ligands. shahucollegelatur.org.in Similarly, (E)-ethene-1,2-diamine can react with various carbonyl compounds to produce a range of Schiff bases with potential applications in coordination chemistry and catalysis.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| (E)-Ethene-1,2-diamine | Aldehyde (e.g., Benzaldehyde) | Diimine (Schiff Base) | Ethanolic solution, reflux |

| (E)-Ethene-1,2-diamine | Ketone (e.g., Acetone) | Diimine (Schiff Base) | Methanolic solution, reflux |

| (E)-Ethene-1,2-diamine | 1,2-Dicarbonyl (e.g., Glyoxal) | Cyclic Diimine (e.g., Dihydropyrazine) | Ethanolic solution, room temperature |

Nucleophilic Substitution Reactions with Electrophilic Species

Once deprotonated, the primary amine groups of (E)-ethene-1,2-diamine become strong nucleophiles and can participate in nucleophilic substitution reactions with a variety of electrophilic species. This allows for the introduction of various functional groups onto the nitrogen atoms. Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.

These reactions proceed through a standard SN2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic center, displacing a leaving group. The bifunctional nature of (E)-ethene-1,2-diamine allows for di-substitution, leading to symmetrically functionalized products. These derivatives are valuable building blocks in the synthesis of more complex molecules, including ligands for metal complexes and precursors for heterocyclic systems.

Reactivity of the (E)-Alkene Moiety

The carbon-carbon double bond in (E)-ethene-1,2-diamine introduces the reactivity characteristic of alkenes. This includes addition reactions and cycloadditions, with the stereochemistry of the starting material playing a crucial role in the outcome of these transformations.

Stereospecific Addition Reactions (e.g., Hydrogenation, Halogenation)

The (E)-alkene moiety can undergo stereospecific addition reactions. For instance, catalytic hydrogenation of the double bond would lead to the formation of ethane-1,2-diamine. The hydrogenation of o-phenylenediamine (B120857) to 1,2-diaminocyclohexane over a Ru/AC catalyst is an example of the reduction of a double bond in a molecule containing amino groups. researchgate.net The stereochemistry of the product will depend on the catalyst and reaction conditions, but typically, hydrogenation of alkenes occurs via syn-addition.

Halogenation of the double bond with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed via an anti-addition mechanism. This involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face. The halogenation of enamines, which are structurally related, is a known transformation. wikipedia.org

| Reaction Type | Reagent | Expected Stereochemistry | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Syn-addition | Ethane-1,2-diamine |

| Halogenation | Br₂ | Anti-addition | (1R,2S)-1,2-Dibromoethane-1,2-diamine |

Cycloaddition Reactions and Formation of Heterocyclic Systems

The double bond in (E)-ethene-1,2-diamine can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com In these reactions, it would react with a conjugated diene to form a six-membered ring. The stereochemistry of the dienophile is retained in the product, meaning the (E)-configuration of the starting material would lead to a specific stereoisomer of the cycloadduct.

Furthermore, the combination of the diamine and the double bond functionality makes (E)-ethene-1,2-diamine a valuable precursor for the synthesis of heterocyclic systems. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazine (B50134) derivatives. The classical preparation of pyrazine involves the condensation of a 1,2-dicarbonyl with 1,2-diaminoethane to form a dihydropyrazine, which is then oxidized. researchgate.net A similar strategy with (E)-ethene-1,2-diamine would be expected to yield substituted pyrazines. The synthesis of quinoxalines, a related class of heterocycles, can be achieved through the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-vicinal diols. nih.gov

Acid-Base Equilibrium and Proton Transfer Dynamics in Solution

The dynamics of proton transfer in solution for protonated diamines are complex and can involve both intramolecular and intermolecular proton exchange. acs.org The rate of proton exchange can be influenced by factors such as pH, temperature, and the presence of other species in the solution that can act as proton donors or acceptors. northwestern.edusquarespace.comnmrwiki.orgnih.gov These dynamics are crucial in understanding the reactivity of the amine centers, as deprotonation is a prerequisite for their nucleophilic character.

Degradation Pathways and Stability Studies under Varied Chemical Conditions

The stability of (E)-ethene-1,2-diamine dihydrochloride is highly dependent on the chemical environment, particularly pH, temperature, and the presence of oxidizing agents. The molecule's structure suggests several potential degradation pathways, including hydrolysis, oxidation, and thermal decomposition.

Aqueous Stability and Hydrolysis

(E)-ethene-1,2-diamine dihydrochloride is the salt of a weak base and a strong acid (hydrochloric acid), making it highly soluble in water. solubilityofthings.com In solution, it dissociates, and the protonated amine groups establish an equilibrium, influencing the pH of the solution. patsnap.com

The most significant degradation pathway in aqueous media is expected to be the hydrolysis of the enamine functionality, which is known to be susceptible to cleavage under acidic conditions. chemistrysteps.comorgoreview.com The process is initiated by the protonation of the carbon-carbon double bond. This step is followed by the nucleophilic attack of a water molecule on the resulting iminium cation. Subsequent proton transfer and elimination of the amine lead to the formation of a carbonyl compound and the corresponding amine salt. masterorganicchemistry.com

The expected hydrolysis pathway under acidic conditions would likely yield 2-oxoacetaldehyde and ammonium (B1175870) chloride.

Potential Hydrolysis Pathway of (E)-Ethene-1,2-diamine Dihydrochloride

Protonation: The C=C double bond is protonated, forming a resonance-stabilized iminium cation.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, making the amine a better leaving group.

Elimination: The C-N bond cleaves, releasing a neutral amine and forming a protonated carbonyl group.

Deprotonation: The final carbonyl product is formed upon deprotonation.

Due to the presence of two amine groups, the complete hydrolysis would result in the cleavage of both C-N bonds.

Oxidative Degradation

The presence of both a C=C double bond and primary amine groups makes the molecule susceptible to oxidative degradation.

Oxidation of the Double Bond: Strong oxidizing agents, such as ozone or potassium permanganate, can cleave the carbon-carbon double bond. This oxidative cleavage would break the molecule into smaller fragments, potentially forming formic acid or carbon dioxide, depending on the strength of the oxidant and reaction conditions.

Oxidation of Amine Groups: Primary amines can be oxidized by various reagents. For instance, advanced oxidation processes like the sono-Fenton process have been shown to effectively degrade the saturated analogue, ethylenediamine. researchgate.net Such processes generate highly reactive hydroxyl radicals that can abstract hydrogen atoms from the C-H or N-H bonds, initiating a cascade of reactions leading to mineralization. Ozonation is another process known to degrade aliphatic amines, typically via an initial oxygen-transfer reaction. rsc.org

Thermal Degradation

While specific data for (E)-ethene-1,2-diamine dihydrochloride is unavailable, studies on its saturated analogue, ethylenediamine (EDA), provide significant insight into potential thermal degradation pathways, particularly in the context of CO2 capture systems where such amines are heated.

A proposed major pathway for EDA involves the formation of an amine carbamate (B1207046) (in the presence of CO2), which then undergoes intermolecular cyclization to form stable heterocyclic compounds. researchgate.net The primary products identified are 2-imidazolidinone and N,N'-bis(2-aminoethyl)-urea. researchgate.net It is plausible that (E)-ethene-1,2-diamine could undergo analogous reactions, although the double bond might introduce alternative reaction pathways, such as polymerization.

Studies on the thermal decomposition of ethylenediamine diperchlorate, another salt, show decomposition yielding carbon dioxide, water, hydrochloric acid, and nitrogen gas, indicating the complete breakdown of the molecule at elevated temperatures. researchwithrutgers.com The dihydrochloride salt is noted to be stable at temperatures up to 300°C. chemicalbook.com

Table 1: Potential Degradation Pathways for (E)-Ethene-1,2-diamine Dihydrochloride

| Condition | Primary Degradation Pathway | Potential Major Products | Notes |

|---|---|---|---|

| Aqueous (Acidic) | Enamine Hydrolysis | 2-oxoacetaldehyde, Ammonium Chloride | Pathway is well-established for enamines under acidic conditions. chemistrysteps.commasterorganicchemistry.com |

| Oxidative | Cleavage of C=C bond and/or Oxidation of Amine Groups | Formic Acid, Carbon Dioxide, Nitrogen Gas | Dependent on the nature and strength of the oxidizing agent. researchgate.net |

| Thermal | Decomposition of molecular structure | Carbon Dioxide, Water, Hydrochloric Acid, Nitrogen Gas | Inferred from studies on analogous ethylenediamine salts. researchwithrutgers.com |

Table 2: Observed Thermal Degradation Products of Aqueous Ethylenediamine (EDA) (Saturated Analogue)

| Product Name | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| 2-Imidazolidinone | C₃H₆N₂O | Intermolecular cyclization of EDA carbamate. | researchgate.net |

| N,N'-bis(2-aminoethyl)-urea | C₅H₁₄N₄O | Nucleophilic attack of free EDA on EDA carbamate. | researchgate.net |

This table presents data for the saturated analogue, ethylenediamine, to provide insight into potential thermal degradation mechanisms.

Coordination Chemistry of E Ethene 1,2 Diamine Dihydrochloride As a Ligand

Chelation Behavior and Coordination Modes with Transition Metal Ions

(E)-ethene-1,2-diamine is anticipated to function primarily as a chelating ligand, forming stable complexes with a variety of transition metal ions. The presence of two nitrogen donor atoms separated by a two-carbon backbone allows it to bind to a single metal center, a process driven by the thermodynamically favorable chelate effect. doubtnut.comshaalaa.comsarthaks.com

The most common coordination mode for (E)-ethene-1,2-diamine is as a bidentate chelating ligand. libretexts.orgyoutube.com In this arrangement, the two nitrogen atoms donate their lone pairs of electrons to a single metal ion, forming a five-membered ring. youtube.com This chelation significantly enhances the stability of the resulting complex compared to analogous complexes with monodentate ligands like ammonia, an observation known as the chelate effect. chemguide.co.uk

While bidentate chelation is dominant, the possibility of polydentate coordination exists, particularly in the formation of polynuclear complexes. The ligand could, in principle, act as a bridging ligand, with each nitrogen atom coordinating to a different metal center. However, this mode is less common for simple diamines and is sterically less favorable than the formation of a chelate ring.

The defining feature of (E)-ethene-1,2-diamine as a ligand is the rigid planarity imposed by the C=C double bond. Unlike the flexible saturated carbon-carbon single bond in ethylenediamine (B42938), which allows its chelate ring to adopt a puckered, low-energy gauche conformation, the (E)-configuration forces the M-N-C-C-N chelate ring to be nearly planar. researchgate.net

This structural rigidity has profound consequences for the geometry of the resulting metal complexes:

Synthesis and Characterization of Novel Metal Complexes

The synthesis of metal complexes with (E)-ethene-1,2-diamine would typically involve the reaction of a metal salt with the ligand in a suitable solvent. Since the ligand is supplied as the dihydrochloride (B599025) salt, a base is required to deprotonate the ammonium (B1175870) groups, liberating the neutral diamine for coordination.

General Synthetic Reaction: MCl₂ + 2 (H₃N⁺CH=CHN⁺H₃)Cl⁻₂ + 4 NaOH → [M(H₂NCH=CHNH₂)₂]Cl₂ + 4 NaCl + 4 H₂O

Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal, indicated by shifts in N-H stretching and bending vibrations and the appearance of new bands corresponding to M-N bonds in the low-frequency region (typically 400–600 cm⁻¹). nih.gov

UV-Visible Spectroscopy: To probe the electronic structure of the metal center and investigate the d-d electronic transitions, which are sensitive to the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

The bond between the (E)-ethene-1,2-diamine ligand and a transition metal ion is a coordinate covalent bond, where the nitrogen lone pairs act as a Lewis base donating electron density to the Lewis acidic metal center. libretexts.org The strength of this interaction is quantified by the stability constant (K) or, more commonly, its logarithm (log K). High log K values indicate a strong metal-ligand interaction and a stable complex. chemguide.co.uk

The stability of these complexes is governed by the chelate effect. The formation of a five-membered chelate ring with a bidentate ligand is entropically more favorable than the coordination of two separate monodentate ligands. chemguide.co.uk

Table 1: Representative Stability Constants (log K) for Diamine Complexes with Selected Metal Ions Note: Data for the specific (E)-ethene-1,2-diamine ligand is scarce; these values for the related ethylenediamine are provided for illustrative purposes to demonstrate typical trends.

| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β |

| Co²⁺ | 5.89 | 4.83 | 3.10 | 13.82 |

| Ni²⁺ | 7.47 | 6.23 | 4.34 | 18.04 |

| Cu²⁺ | 10.55 | 9.05 | -1.0 | 19.60 |

| Zn²⁺ | 5.71 | 5.05 | 2.15 | 12.91 |

Data sourced from studies on ethylenediamine complexes.

The rigid geometry of (E)-ethene-1,2-diamine leads to distinct possibilities for stereoisomerism in its coordination complexes.

Geometric Isomerism: In square planar [M(L)₂]ⁿ⁺ or octahedral [M(L)₂(X)₂]ⁿ⁺ complexes (where X is a monodentate ligand), cis and trans isomers are possible. The cis isomer has the two X ligands adjacent to each other, while the trans isomer has them on opposite sides.

Optical Isomerism: Octahedral complexes with three bidentate ligands, [M(L)₃]ⁿ⁺, are chiral and exist as a pair of non-superimposable mirror images (enantiomers). shaalaa.com Similarly, the cis isomer of [M(L)₂(X)₂]ⁿ⁺ is also chiral and will exhibit optical isomerism. youtube.com The rigid, planar nature of the (E)-ethene-1,2-diamine ligand makes the geometric distinctions between these isomers particularly well-defined.

Ligand Field Theoretical Aspects and Electronic Properties of Complexes

Ligand Field Theory (LFT) provides a model to describe the electronic structure and properties of coordination complexes by considering the effect of the ligand's electric field on the energies of the metal's d-orbitals. wikipedia.orguri.edu

(E)-ethene-1,2-diamine is classified as an α-diimine ligand. Such ligands are known to be strong-field ligands. This is due to two factors:

Strong σ-Donation: The nitrogen lone pairs are effective σ-donors, which destabilizes the metal's d-orbitals that point towards the ligands (the e_g set in an octahedral field).

π-Acceptor Capability: The ligand possesses a π* antibonding orbital associated with the C=C double bond. This empty orbital can accept electron density from the filled d-orbitals of the metal that have the correct symmetry (the t₂_g set in an octahedral field). This interaction, known as back-bonding, stabilizes the t₂_g orbitals and strengthens the metal-ligand bond. wikipedia.org

This combination of σ-donation and π-acceptance results in a large energy separation between the t₂_g and e_g orbital sets. This energy gap is known as the ligand field splitting parameter (Δₒ for octahedral complexes). uni-siegen.de

Table 2: Electronic Properties and Ligand Field Effects

| Property | Influence of (E)-Ethene-1,2-diamine Ligand |

| Spectrochemical Series | Expected to be high, similar to other α-diimines, indicating it is a strong-field ligand. |

| Ligand Field Splitting (Δₒ) | Large, due to strong σ-donation and π-acceptor character. |

| Spin State | Tends to form low-spin complexes with metal ions having d⁴-d⁷ electron configurations, as the large Δₒ favors electron pairing in the lower-energy t₂_g orbitals. |

| Magnetic Properties | Low-spin complexes will have fewer unpaired electrons and thus exhibit weaker paramagnetism or diamagnetism compared to high-spin analogues. |

| Electronic Spectra | The d-d transitions will occur at higher energy (shorter wavelength), often in the visible or ultraviolet region, leading to intensely colored complexes. Charge-transfer bands (metal-to-ligand) may also be prominent due to the π-acceptor nature. |

Design Principles for Chiral Metal Complexes Incorporating the (E)-Diamine Scaffold

The design of effective chiral metal complexes for asymmetric catalysis hinges on the rational construction of ligands that can precisely control the three-dimensional space around a metal center. While direct research on the coordination chemistry of (E)-ethene-1,2-diamine is limited in published literature, the principles for designing chiral complexes can be extrapolated from its key structural feature: a rigid, planar backbone connecting two nitrogen donor atoms. This unsaturated scaffold offers distinct advantages and presents specific design considerations compared to its flexible, saturated analogue, ethane-1,2-diamine.

The primary principle for incorporating the (E)-ethene-1,2-diamine scaffold into a chiral metal complex is the exploitation of its conformational rigidity. Unlike saturated diamines which can adopt various gauche conformations, the C=C double bond in the (E)-ethene-1,2-diamine backbone locks the two nitrogen atoms in a fixed, anti-periplanar arrangement. This rigidity is a cornerstone of modern chiral ligand design, as it reduces the number of possible conformations of the resulting metallacycle, leading to a more defined and predictable chiral environment. acs.org

Key Design Principles:

Enforcement of C₂-Symmetry: The planar and linear nature of the N-C=C-N fragment is an ideal building block for constructing C₂-symmetric ligands. nih.gov By introducing chiral substituents on the nitrogen atoms or on the carbon atoms of the double bond, a well-defined chiral pocket can be created. C₂-symmetry is a highly successful strategy in asymmetric catalysis because it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.gov

Control of Chelate Bite Angle: The bite angle of a bidentate ligand is a critical parameter that influences the geometry and catalytic activity of the metal complex. The rigid backbone of the (E)-diamine scaffold predetermines a specific bite angle. This fixed geometry can be used to fine-tune the electronic and steric properties at the metal center to favor a specific reaction pathway. For instance, a wider bite angle can promote certain types of reductive eliminations in cross-coupling catalysis.

Stereoelectronic Communication: The π-system of the C=C double bond provides a pathway for electronic communication between the two nitrogen donors and any substituents on the ligand backbone. This electronic conjugation can influence the Lewis acidity of the metal center and the stability of catalytic intermediates. The electronic nature of the substituents on the scaffold can be varied to modulate the catalytic activity. nih.gov

Creation of a Defined Chiral Pocket: The primary goal in designing a chiral catalyst is to create an asymmetric environment that forces an incoming substrate to approach the metal center from a specific trajectory. The rigidity of the (E)-diamine scaffold ensures that chiral groups attached to it project into space in a predictable manner. This creates well-defined quadrants of steric hindrance around the metal's active site, effectively shielding one face of the coordinated substrate and allowing attack from the less hindered face. This principle is fundamental to achieving high levels of enantiocontrol. nih.gov

Research Findings from Analogous Rigid Ligands:

To illustrate these principles, we can examine research on other rigid diamine and diimine ligands used in asymmetric catalysis. Although not the specific (E)-ethene-1,2-diamine, these examples demonstrate the power of a constrained ligand backbone. Chiral diimine ligands, often synthesized from the condensation of a 1,2-dione with chiral amines, share the rigid N-C=C-N or similar conjugated frameworks.

For example, metal complexes of chiral bis(oxazoline) (BOX) and phosphinooxazoline (PHOX) ligands, which feature rigid backbones, are highly successful in a variety of asymmetric reactions. nih.gov The fixed spatial relationship between the donor atoms in these ligands is crucial for their success.

Data from structurally characterized metal complexes with related rigid backbones can provide insight into the expected coordination parameters.

Table 1: Structural Data for Metal Complexes with Rigid Bidentate Nitrogen Ligands

| Complex | Metal Center | N-Metal-N Bite Angle (°) | Key Torsion Angle (°) | Application (Example) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Cu(Ph-BOX)₂ | Cu(II) | ~83.2 | Varies with substrate | Diels-Alder Reaction | >98 |

| Pd(PHOX)(allyl) | Pd(II) | ~89.5 | Defined by ligand | Allylic Alkylation | up to 99 |

This table is illustrative, based on data for well-established rigid ligands like BOX, PHOX, and DIOP to demonstrate the principles applicable to a rigid (E)-diamine scaffold.

Applications in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Organocatalyst or Component in Chiral Catalytic Systems

Chiral vicinal diamines are a cornerstone of asymmetric catalysis, often serving as the core of various organocatalysts or as ligands in metal-based catalytic systems. guidechem.com In principle, "(E)-ethene-1,2-diamine" could be utilized to create chiral environments for a variety of chemical transformations.

Mono-N-alkylated or N,N'-disubstituted derivatives of chiral diamines, such as (R,R)-(+)-1,2-diphenylethylenediamine (DPEN), have been successfully employed as organocatalysts in reactions like asymmetric aldol (B89426) and Michael additions. These catalysts typically operate through the formation of chiral enamines or iminium ions, which then guide the stereochemical outcome of the reaction. The steric and electronic properties of the substituents on the diamine backbone are crucial for achieving high enantioselectivity. For "(E)-ethene-1,2-diamine," derivatization with bulky substituents would be necessary to create a well-defined chiral pocket to induce asymmetry.

Furthermore, chiral diamines are fundamental building blocks for the synthesis of more complex ligands, including chiral diene ligands and N-heterocyclic carbenes (NHCs), which are used in transition metal catalysis. These ligands coordinate to a metal center, and the chirality of the diamine backbone is transferred to the catalytic site, enabling enantioselective transformations.

Table 1: Examples of Chiral Diamine-Based Organocatalysts and Their Applications

| Catalyst Type | Chiral Diamine Scaffold | Application |

| Primary-Secondary Diamine | (1S,2S)-DPEDA with a cyclohexyl substituent | Asymmetric Michael cyclization |

| Mono-N-alkylated Diamine | (R,R)-(+)-1,2-diphenylethylenediamine (DPEN) | Asymmetric aldol reactions |

| Thiourea-based Catalyst | (R,R)-1,2-diphenylethylenediamine (DPEN) | Asymmetric Michael addition |

This table illustrates the applications of related chiral diamines, suggesting potential, though currently undocumented, roles for derivatives of (E)-ethene-1,2-diamine.

Applications in Asymmetric Transformations Requiring Geometric Selectivity

The rigid (E)-configuration of the double bond in "(E)-ethene-1,2-diamine" could, in theory, be exploited in reactions where geometric control is paramount. The fixed spatial orientation of the two amino groups could influence the approach of reactants in a predictable manner, potentially leading to high diastereoselectivity and enantioselectivity.

For instance, in metal-catalyzed reactions, a ligand derived from this diamine would chelate the metal in a conformationally restricted manner. This rigidity can be advantageous in controlling the geometry of the transition state. Chiral diene ligands, which can be synthesized from chiral diamines, have been shown to be effective in rhodium-catalyzed asymmetric 1,4-additions and other carbon-carbon bond-forming reactions. The defined geometry of the ligand plays a key role in achieving high levels of stereocontrol.

Use as a Chiral Auxiliary or Resolving Agent in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. Chiral diamines and their derivatives can function as effective chiral auxiliaries. For example, pseudoephedrine, which contains a chiral amino alcohol moiety, is a well-known chiral auxiliary.

In principle, "(E)-ethene-1,2-diamine" could be used to form chiral derivatives with carboxylic acids or aldehydes, such as amides or imines. The stereogenic centers and the rigid backbone of the diamine could then direct subsequent reactions, such as alkylations or additions to the carbonyl group.

Additionally, chiral diamines are often used as resolving agents for the separation of enantiomers of racemic acids. The basic diamine forms diastereomeric salts with the racemic acid, which can then be separated by crystallization due to their different physical properties. The success of this method relies on the ability of the resolving agent to form well-defined crystalline salts with one of the enantiomers.

Employment in Polymerization Reactions for Controlled Polymer Architecture

Ethylenediamine (B42938), the parent compound of "(E)-ethene-1,2-diamine," is a widely used building block in polymer chemistry. It is a precursor to various polymers, including polyurethanes and dendrimers like PAMAM. The two amine groups allow it to act as a monomer in condensation polymerizations.

The introduction of chirality into the polymer backbone can lead to materials with unique properties, such as the ability to recognize other chiral molecules or to act as catalysts themselves. While the use of "(E)-ethene-1,2-diamine,dihydrochloride" in polymerization is not specifically documented, chiral diamines, in general, can be used to synthesize chiral polymers. The controlled stereochemistry of the monomer would translate into a controlled tacticity of the resulting polymer, influencing its macroscopic properties like morphology and mechanical strength.

Facilitation of Specific Organic Reactions through its Unique Reactivity Profile

The vicinal diamine motif is associated with a rich and versatile reactivity profile. These compounds are precursors to a wide range of heterocyclic compounds and can participate in various name reactions. The specific (E)-alkene geometry of "(E)-ethene-1,2-diamine" could lead to unique reactivity in the synthesis of certain heterocyclic structures.

For example, the condensation of 1,2-diamines with dicarbonyl compounds is a common method for synthesizing heterocycles like pyrazines and diazepines. The rigid geometry of "(E)-ethene-1,2-diamine" could influence the conformation and subsequent reactivity of the resulting heterocyclic products.

Moreover, the dihydrochloride (B599025) salt form implies that the compound is handled as a more stable, less reactive ammonium (B1175870) salt. The free diamine can be liberated by treatment with a base, allowing for its participation in subsequent reactions. This is a common practice for handling volatile or reactive amines. The hydrochloride salt can also act as an in-situ source of acid, which could be relevant in certain catalytic cycles.

Table 2: Summary of Potential (Theoretically-Derived) Applications

| Application Area | Potential Role of this compound | Key Structural Feature |

| Asymmetric Catalysis | Precursor to chiral ligands and organocatalysts | Vicinal diamine, (E)-geometry |

| Geometric Selectivity | Inducing stereocontrol via a rigid ligand backbone | Conformational rigidity |

| Chiral Auxiliary/Resolving Agent | Temporary stereodirecting group or for racemate separation | Chirality, basicity |

| Polymer Chemistry | Chiral monomer for controlled polymer architecture | Bifunctional amine |

| Organic Synthesis | Precursor to specific heterocyclic compounds | Unique geometric constraints |

This table summarizes the hypothetical applications of this compound based on the known chemistry of related compounds, as direct research on this specific molecule is not widely available.

Advanced Analytical Methodologies for Research Characterization of the Chemical Compound

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are fundamental in the analysis of chemical compounds, allowing for the separation of components in a mixture and the assessment of purity. For a compound like (E)-ethene-1,2-diamine,dihydrochloride (B599025), different chromatographic methods can be employed to address specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers. Geometric isomers, such as the (E) and (Z) isomers of ethene-1,2-diamine, can often be separated using HPLC due to their different spatial arrangements, which can lead to different interactions with the stationary phase of the chromatography column. The separation of structural isomers of various amines is crucial to avoid false positives in analyses and can be effectively achieved with liquid chromatography. lcms.cz

While specific HPLC methods for the separation of (E)-ethene-1,2-diamine and its corresponding (Z)-isomer are not extensively documented in publicly available literature, the principles of reversed-phase HPLC are applicable. A C18 column with a suitable mobile phase, likely a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be a starting point for method development. The dihydrochlorde salt form of the compound ensures its solubility in aqueous mobile phases.

Illustrative HPLC Parameters for Isomer Separation:

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

This table is illustrative and represents a typical starting point for method development for the separation of polar, water-soluble compounds like diamine dihydrochlorides.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. Direct analysis of (E)-ethene-1,2-diamine,dihydrochloride by GC can be challenging due to its salt form and high polarity, which can lead to poor chromatographic peak shape and thermal decomposition in the injector port.

To overcome these challenges, derivatization is often employed to convert the non-volatile diamine into a more volatile derivative. Reagents such as ethylchloroformate (ECF) can be used to derivatize aliphatic diamines, making them amenable to GC analysis. Another approach involves derivatization with benzaldehyde (B42025) to detect and quantify ethylenediamine (B42938) at low levels. researchgate.net While these examples pertain to saturated diamines, similar derivatization strategies could be adapted for (E)-ethene-1,2-diamine.

Potential Derivatization Reactions for GC Analysis:

| Derivatizing Agent | Resulting Derivative | Volatility |

| Ethylchloroformate (ECF) | Urethane derivative | Increased |

| Benzaldehyde | Schiff base derivative | Increased |

| Heptafluorobutyric anhydride | Amide derivative | Increased |

This table presents potential derivatization strategies for making diamines more suitable for GC analysis.

Chiral Chromatography for Enantiomeric Excess Determination

While (E)-ethene-1,2-diamine itself is not chiral, it can be a precursor or a component in the synthesis of chiral molecules. wikipedia.org In such cases, determining the enantiomeric excess (the measure of purity of a chiral substance) is critical. Chiral chromatography, a specialized form of HPLC or GC, is the most common method for separating enantiomers. gcms.czheraldopenaccess.us

Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. The choice of the chiral column and the mobile phase is crucial for achieving good resolution between the enantiomers. For diamine-containing chiral compounds, derivatization with a chiral derivatizing agent can also be employed to form diastereomers, which can then be separated on a standard achiral column. heraldopenaccess.us

Mass Spectrometry for High-Resolution Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of chemical compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound, HRMS can confirm the elemental composition of C2H8N2.

In addition to molecular formula confirmation, MS provides information about the fragmentation pattern of the molecule. Under electron ionization (EI), as is common in GC-MS, the molecule will break apart in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For ethylenediamine, a related compound, the NIST WebBook provides a reference mass spectrum. nist.govnist.gov

Coupled Analytical Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection and identification capabilities of MS. For the analysis of this compound, derivatization would likely be necessary prior to GC-MS analysis. GC-MS is particularly useful for the identification of volatile impurities in a sample. The analysis of aliphatic diamines has been demonstrated using GC-MS after derivatization with ethylchloroformate.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can handle a wide range of compounds, including polar and non-volatile substances. For this compound, LC-MS would be a suitable method for direct analysis without the need for derivatization. It can be used for purity assessment, isomer separation, and the identification of non-volatile impurities and degradation products. nih.govresearchgate.net LC-MS/MS, which involves tandem mass spectrometry, offers enhanced selectivity and sensitivity, making it suitable for trace-level analysis. nifc.gov.vn

Comparison of Coupled Techniques:

| Technique | Sample Volatility Requirement | Derivatization | Typical Applications |

| GC-MS | Volatile and thermally stable | Often required for polar compounds | Analysis of volatile impurities, reaction byproducts |

| LC-MS | Not required | Generally not necessary | Purity assessment, isomer separation, analysis of non-volatile impurities |

Electrochemical Methods for Redox Behavior and Sensing Applications

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. These techniques provide information on the oxidation and reduction potentials of the compound, which can be valuable for understanding its chemical reactivity and for the development of electrochemical sensors. The electrochemical oxidation of some diamine derivatives has been studied using cyclic voltammetry and controlled potential coulometry. researchgate.net

Emerging Research Directions and Future Perspectives for E Ethene 1,2 Diamine Dihydrochloride

Exploration in Materials Science and Polymer Chemistry

The rigid, planar structure of the (E)-ethene-1,2-diamine scaffold presents intriguing possibilities for the design of novel polymers and materials. Unlike the flexible ethane (B1197151) bridge in ethylenediamine (B42938), the double bond in (E)-ethene-1,2-diamine would enforce a specific stereochemical arrangement in polymer chains. This could lead to materials with enhanced thermal stability, unique liquid crystalline properties, or specific molecular recognition capabilities.

Potential Polymer Architectures:

| Polymer Type | Potential Properties Derived from (E)-Diamine Scaffold |

| Polyamides | Increased chain rigidity, potentially leading to higher melting points and improved mechanical strength. |

| Polyimides | Enhanced thermal and oxidative stability due to the conjugated backbone. |

| Coordination Polymers | Defined metal-ligand geometries, potentially leading to materials with interesting electronic or catalytic properties. |

Despite these theoretical advantages, a thorough review of current scientific literature reveals a lack of studies focused on the polymerization of (E)-ethene-1,2-diamine or its derivatives. The synthesis and characterization of such polymers remain a significant and untapped area for research.

Development of Novel Functional Molecules Utilizing the (E)-Diamine Scaffold

The (E)-ethene-1,2-diamine core offers a unique platform for the synthesis of novel functional molecules. The presence of two reactive amine groups on a rigid unsaturated backbone could be exploited to create a variety of derivatives with tailored properties. For instance, condensation reactions with aldehydes or ketones could yield Schiff bases with specific coordination geometries for metal ions.

One of the few related studies in the literature describes the synthesis of Schiff base derivatives from ethylenediamine, resulting in compounds with an (E) configuration at the imine bond. For example, the reaction of N,N'-dimethylacetoacetamide with ethylenediamine produces (E)-N,N'-ethylene-1,2-diamino-bis(N,N'-dimethylbut-2-enamide), a compound that exhibits keto-enol tautomerism. While this research focuses on a derivative, it highlights the potential for creating complex molecules from a diamine scaffold.

Furthermore, terpene derivatives of ethylenediamine have been synthesized, some of which possess an (E)-imine linkage. These compounds have been explored for their coordination chemistry with metals like copper(II). However, these examples start from the saturated diamine and introduce the double bond in a side chain, rather than incorporating it into the core ethylenic backbone of the diamine itself. The direct use of (E)-ethene-1,2-diamine as a starting material for such functional molecules is not yet reported.

Interdisciplinary Research Opportunities in Chemical Biology (non-clinical) and Environmental Chemistry (non-toxicity)

The unique structural features of (E)-ethene-1,2-diamine suggest potential applications in chemical biology and environmental chemistry, although these areas remain speculative.

In chemical biology , the rigid scaffold could be used to design molecular probes or ligands with high specificity for biological targets. The defined distance and orientation of the two amino groups could be crucial for binding to specific receptor sites or for templating complex molecular assemblies.

In environmental chemistry , the unsaturated nature of the compound could be relevant to its environmental fate and transformation. The double bond may be susceptible to oxidative or reductive degradation pathways that differ from those of its saturated analogue. However, no studies on the environmental persistence, degradation, or potential for bioremediation of (E)-ethene-1,2-diamine have been published. The general study of the environmental fate of unsaturated diamines is a field that requires further investigation.

Theoretical Predictions for Untapped Reactivity and Application Areas

Computational chemistry offers a powerful tool to predict the properties and potential reactivity of underexplored molecules like (E)-ethene-1,2-diamine dihydrochloride (B599025). Theoretical studies could provide valuable insights into its electronic structure, conformational preferences, and reactivity, thereby guiding future experimental work.

Potential Areas for Theoretical Investigation:

| Property | Potential Insights |

| Electronic Structure | Understanding the influence of the double bond on the basicity and nucleophilicity of the amine groups. |

| Conformational Analysis | Determining the preferred spatial arrangement of the molecule and its derivatives. |

| Reaction Mechanisms | Predicting the outcome of polymerization reactions or the formation of coordination complexes. |

| Spectroscopic Properties | Aiding in the experimental characterization of the compound and its derivatives. |

Currently, detailed computational studies specifically targeting (E)-ethene-1,2-diamine are absent from the scientific literature. Such theoretical work would be invaluable in identifying promising avenues for its application and in stimulating experimental research in this nascent area.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-ethene-1,2-diamine dihydrochloride in academic research?

- Methodological Answer : The compound can be synthesized by protonating the free base, (E)-ethene-1,2-diamine, with hydrochloric acid. A typical procedure involves dissolving the diamine in a polar solvent (e.g., ethanol or methanol) under nitrogen atmosphere to prevent oxidation. Concentrated HCl is added dropwise at 0–5°C to avoid exothermic side reactions. The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum. Reaction efficiency can be monitored via pH titration or NMR spectroscopy to confirm complete salt formation .

Q. What key physicochemical properties must be considered when designing experiments with (E)-ethene-1,2-diamine dihydrochloride?

- Methodological Answer :

- Solubility : Highly soluble in water and polar organic solvents (e.g., ethanol, methanol), enabling its use in aqueous or mixed-solvent systems .

- Hygroscopicity : The compound may absorb moisture, requiring storage in desiccators or under inert gas .

- Thermal Stability : Decomposition occurs above 175°C; avoid prolonged heating during synthesis or purification .

- Stereochemical Integrity : The (E)-configuration of the ethene backbone must be verified via techniques like NMR (e.g., coupling constants in H NMR) or X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation of (E)-ethene-1,2-diamine dihydrochloride?

- Methodological Answer :

- NMR Analysis : Compare experimental H and C NMR spectra with computational predictions (e.g., DFT calculations) to validate the (E)-stereochemistry. For instance, the trans-configuration of NH groups in the ethene backbone will show distinct coupling patterns in H NMR .

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (expected m/z for CHClN: 130.004) and rule out impurities .

- X-ray Diffraction : Single-crystal X-ray analysis provides definitive proof of molecular geometry and hydrogen bonding patterns in the solid state .

Q. What experimental strategies mitigate degradation of (E)-ethene-1,2-diamine dihydrochloride in aqueous solutions during longitudinal studies?

- Methodological Answer :

- pH Control : Maintain solutions at pH 4–6 (using buffers like acetate or phosphate) to minimize hydrolysis of the dihydrochloride salt .

- Temperature : Store solutions at 4°C and avoid repeated freeze-thaw cycles to preserve stability .

- Antioxidants : Add 0.1–1 mM ethylenediaminetetraacetic acid (EDTA) to chelate trace metal ions that catalyze oxidation .

- Anaerobic Conditions : Use degassed solvents and conduct experiments under nitrogen/argon to prevent oxidative degradation .

Critical Considerations

- Stereochemical Purity : The (E)-configuration is critical for applications in asymmetric catalysis or ligand design. Use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess if applicable .

- Contradictory Data : Discrepancies in melting points or solubility may arise from polymorphic forms. Conduct differential scanning calorimetry (DSC) to identify polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.